molecular formula C5H10ClN5O B2794732 3-(1-Methyltetrazol-5-yl)azetidin-3-ol;hydrochloride CAS No. 2416236-69-4

3-(1-Methyltetrazol-5-yl)azetidin-3-ol;hydrochloride

Cat. No. B2794732
M. Wt: 191.62
InChI Key: LAMKMRSWYAAPIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(1-Methyltetrazol-5-yl)azetidin-3-ol;hydrochloride” is a chemical compound with the CAS Number: 2416236-69-4 . It has a molecular weight of 191.62 . The compound is stored at a temperature of -10 degrees and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H9N5O.ClH/c1-10-4(7-8-9-10)5(11)2-6-3-5;/h6,11H,2-3H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound “3-(1-Methyltetrazol-5-yl)azetidin-3-ol;hydrochloride” has a molecular weight of 191.62 . It is stored at a temperature of -10 degrees and is available in powder form .

Scientific Research Applications

Pharmacological and Biochemical Applications

  • Antabuse-Like Reaction with Beta-Lactam Antibiotics : A study reviewed the pharmacological, biochemical, and chemical aspects of beta-lactam antibiotics that possess a 1-methyltetrazole-5-thiol side chain, which can induce an Antabuse-like reaction when alcohol is consumed. These antibiotics, such as moxalactam, cefamandole, and cefoperazone, cause elevated blood acetaldehyde levels due to the inactivation of hepatic aldehyde dehydrogenase, suggesting a potential therapeutic application as anti-alcohol compounds (Kitson, 1987).

DNA Methylation and Epigenetic Modifications

  • DNA Methyltransferase Inhibitors : Research on DNA methyltransferase inhibitors, such as 5-azacytidine and 5-aza-2'-deoxycytidine, has shown the ability to inhibit hypermethylation and restore suppressor gene expression in in vitro and in vivo models. These findings suggest potential applications in treating malignancies through epigenetic modifications (Goffin & Eisenhauer, 2002).

Chemical and Biological Studies on Indole Derivatives

  • Cardiovascular Activity of Indole Derivatives : A review focused on substituted Indole derivatives incorporating Oxadiazole, Azetidinone, and Thiazolidinone moieties for their cardiovascular activity. This study highlights the potential of Indole derivatives in cardiovascular research (Singh, Aggarwal, & Singh, 2014).

Application in Synthesis and Drug Design

  • Synthesis and Transformations of Functionalized β-Amino Acid Derivatives : Research on metathesis reactions, including ring-opening, ring-closing, and cross metathesis, has been applied in the synthesis of cyclic β-amino acids, demonstrating their importance in drug research and offering a pathway for the creation of new molecular entities (Kiss, Kardos, Vass, & Fülöp, 2018).

properties

IUPAC Name

3-(1-methyltetrazol-5-yl)azetidin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5O.ClH/c1-10-4(7-8-9-10)5(11)2-6-3-5;/h6,11H,2-3H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLQPMQKTGXFLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)C2(CNC2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Methyltetrazol-5-yl)azetidin-3-ol;hydrochloride

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